4-Azido-N-(3,3-difluorocyclobutyl)benzamide
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Overview
Description
4-Azido-N-(3,3-difluorocyclobutyl)benzamide is a synthetic organic compound that features an azide group attached to a benzamide moiety, with a 3,3-difluorocyclobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(3,3-difluorocyclobutyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 3,3-Difluorocyclobutanecarboxylic Acid: This intermediate can be synthesized from ethyl 3,3-difluorocyclobutanecarboxylate through hydrolysis.
Formation of 3,3-Difluorocyclobutylamine: The carboxylic acid is then converted to the corresponding amine via reduction.
Synthesis of 4-Azidobenzoyl Chloride: This is achieved by reacting 4-aminobenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by treatment with sodium azide.
Coupling Reaction: The final step involves coupling 3,3-difluorocyclobutylamine with 4-azidobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-(3,3-difluorocyclobutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, DMF (dimethylformamide) as solvent.
Cycloaddition Reactions: Copper(I) catalysts, solvents like THF (tetrahydrofuran).
Reduction Reactions: Lithium aluminum hydride, ether as solvent.
Major Products
Substitution Reactions: Formation of substituted benzamides.
Cycloaddition Reactions: Formation of triazole derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
4-Azido-N-(3,3-difluorocyclobutyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and ligands.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azido-N-(3,3-difluorocyclobutyl)benzamide depends on its application. In bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is highly specific and can occur in the presence of various biological molecules without interfering with their function. The 3,3-difluorocyclobutyl group provides conformational rigidity, which can influence the binding affinity and specificity of the compound to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanecarboxylic Acid: A precursor in the synthesis of 4-Azido-N-(3,3-difluorocyclobutyl)benzamide.
4-Azidobenzoyl Chloride: Another precursor used in the synthesis.
3,3-Difluorocyclobutylamine: An intermediate in the synthetic route.
Uniqueness
This compound is unique due to the presence of both the azide group and the 3,3-difluorocyclobutyl moiety. The azide group allows for versatile chemical modifications through cycloaddition reactions, while the 3,3-difluorocyclobutyl group imparts conformational rigidity, enhancing the compound’s stability and specificity in various applications .
Properties
IUPAC Name |
4-azido-N-(3,3-difluorocyclobutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O/c12-11(13)5-9(6-11)15-10(18)7-1-3-8(4-2-7)16-17-14/h1-4,9H,5-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMSMSUKIVDMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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